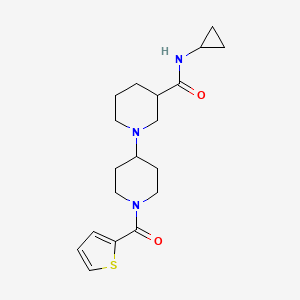![molecular formula C28H40N4O B6117847 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide](/img/structure/B6117847.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide, also known as IBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IBP is a selective dopamine D3 receptor antagonist that has shown promise in the treatment of addiction, schizophrenia, and other neurological disorders. In
作用机制
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide acts as a selective dopamine D3 receptor antagonist, which blocks the binding of dopamine to D3 receptors. This results in a decrease in dopamine release, which is thought to be responsible for the anti-addictive and antipsychotic effects of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide has been shown to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide has been shown to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted research on the role of these receptors in addiction, schizophrenia, and other neurological disorders. However, one limitation of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
未来方向
There are numerous future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide. One area of research is the development of more efficient synthesis methods for N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide, which would make it more accessible to researchers. Additionally, further research is needed to fully understand the mechanisms of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide and its potential therapeutic applications. Finally, there is a need for clinical trials to determine the safety and efficacy of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide in humans.
合成方法
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-isobutylbenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-(4-methyl-1-piperazinyl)benzoyl chloride. The final product is obtained through purification using column chromatography.
科学研究应用
The potential therapeutic applications of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide have been the focus of numerous scientific studies. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide has been shown to have anti-addictive properties, particularly in the treatment of cocaine addiction. It has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-(4-methyl-1-piperazinyl)benzamide has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O/c1-22(2)19-23-6-8-24(9-7-23)20-31-14-4-5-26(21-31)29-28(33)25-10-12-27(13-11-25)32-17-15-30(3)16-18-32/h6-13,22,26H,4-5,14-21H2,1-3H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUMBYARJIMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6117770.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6117772.png)

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)
![1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
![2-methyl-9-phenyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6117838.png)
![7-(3,4-difluorobenzyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6117844.png)